3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

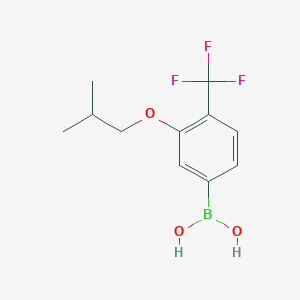

3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H14BF3O3 and a molecular weight of 262.04 g/mol . This compound is characterized by the presence of an isobutoxy group and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 3-isobutoxy-4-(trifluoromethyl)phenylboronic ester with a suitable boron source under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the boronic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Substitution Reactions: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF and dimethylformamide (DMF). The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound, while substitution reactions can yield a variety of substituted phenylboronic acids .

Aplicaciones Científicas De Investigación

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. The trifluoromethyl group enhances the reactivity and selectivity of the compound in these reactions, making it a valuable building block in the pharmaceutical and agrochemical industries.

Table 1: Summary of Cross-Coupling Reactions Using this compound

| Reaction Type | Substrate Type | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halides | >80 | |

| Negishi Coupling | Aryl zinc reagents | 75-90 | |

| Stille Coupling | Aryl tin compounds | 70-85 |

Medicinal Chemistry

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Escherichia coli and Bacillus cereus, as well as fungal strains like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antifungal agent.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 10 | |

| Bacillus cereus | 8 | |

| Candida albicans | 15 | |

| Aspergillus niger | 12 |

The proposed mechanism of action involves the formation of boronate esters with diols present in microbial cells, disrupting essential biochemical pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting potential therapeutic applications.

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | |

| MCF-7 (Breast Cancer) | 20 | |

| A549 (Lung Cancer) | 25 |

The mechanism may involve binding to diols and inhibiting specific enzymes critical for cancer cell proliferation.

Material Science

The unique properties of the trifluoromethyl group enhance the material characteristics of polymers and coatings developed using this compound. Its ability to form strong bonds with various substrates makes it suitable for creating advanced materials with tailored chemical properties.

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing a series of phenylboronic acids, including this compound, evaluated their antimicrobial activity against resistant strains. The results indicated that the introduction of fluorinated groups significantly improved efficacy compared to non-fluorinated analogs .

Case Study 2: Development of Cancer Therapeutics

Another research initiative explored the anticancer potential of various boronic acids, highlighting how structural modifications, such as the incorporation of isobutoxy and trifluoromethyl groups, enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Mecanismo De Acción

The mechanism of action of 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

3-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the isobutoxy group.

4-(Trifluoromethyl)phenylboronic acid: Similar but with the trifluoromethyl group in a different position on the phenyl ring.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of an isobutoxy group.

Uniqueness

3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the isobutoxy and trifluoromethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex molecules and materials .

Actividad Biológica

3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which include a trifluoromethyl group and an isobutoxy substituent, contributing to its chemical reactivity and biological interactions.

- IUPAC Name : this compound

- CAS Number : 2096333-69-4

- Molecular Formula : C12H14BF3O3

- Molar Mass : 272.05 g/mol

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of cancer research and inflammation.

Anticancer Activity

In studies focusing on cancer cell lines, compounds similar to this compound have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, derivatives of phenylboronic acids have shown promising results in inhibiting the growth of various human cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. These studies reveal that such compounds can induce cell cycle arrest and disrupt microtubule dynamics, leading to increased apoptosis in cancer cells .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| KGP591 | <10 | MDA-MB-231 |

| OXi8006 | <20 | MCF-7 |

Anti-inflammatory Effects

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Boronic acids have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Preliminary studies suggest that similar compounds can significantly reduce the production of pro-inflammatory mediators like prostaglandins by inhibiting COX activity .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. The boronic acid functional group allows for reversible binding with diols and other nucleophiles, which can modulate enzyme activity or receptor signaling pathways. This interaction is particularly relevant in the context of cancer therapy, where modulation of tubulin polymerization can lead to effective cytotoxicity against tumor cells .

Case Studies

- Tubulin Polymerization Inhibition : A study on phenylboronic acid derivatives demonstrated that certain compounds could inhibit tubulin polymerization effectively, leading to significant cytotoxic effects on breast cancer cell lines. The structure–activity relationship (SAR) analysis highlighted the importance of the trifluoromethyl group in enhancing potency against tumor cells .

- COX Inhibition : An evaluation of boronic acids showed that they can act as selective COX inhibitors. For instance, compounds with similar structures were tested against COX-1 and COX-2 enzymes, revealing IC50 values that indicate strong anti-inflammatory potential comparable to established drugs like celecoxib .

Propiedades

IUPAC Name |

[3-(2-methylpropoxy)-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYNJBYXUIEAPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)OCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.